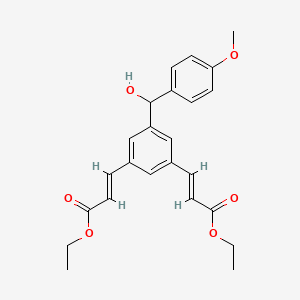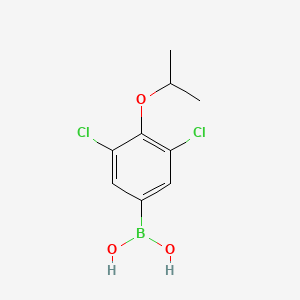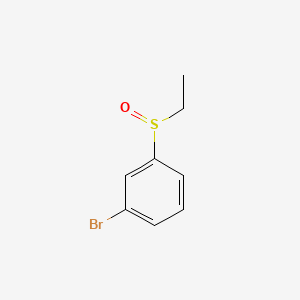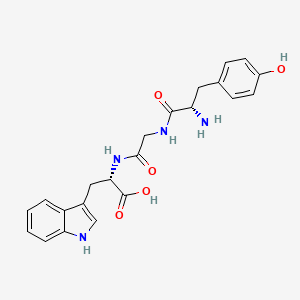
H-Tyr-Gly-Trp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Tyr-Gly-Trp-OH” is a peptide sequence consisting of three amino acids: Tyrosine (Tyr), Glycine (Gly), and Tryptophan (Trp). It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .
Synthesis Analysis
The synthesis of peptides containing Tyr, such as “this compound”, can be achieved through various methods. One of them is catalytic oxidative cross-coupling reaction . Another method involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the unique structures of its constituent amino acids. Tryptophan (Trp) is unique in terms of its physico-chemical properties. It is the largest coded amino acid in the natural series. Depending on the many different hydrophobic/hydrophilic scales, Trp is seen as more or less hydrophobic . Tyrosine (Tyr) is an amino acid that is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions .
Chemical Reactions Analysis
Tyrosine (Tyr), a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation, which plays an essential role in cellular physiology and pathology . The oxidation of Tyr in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .
Aplicaciones Científicas De Investigación
Photodynamic Therapy : A study explored the photodynamic properties of dipeptide-modified hypocrellin B derivatives, including Tyr-HB and Trp-HB, for application in photodynamic therapy. These compounds showed improved efficiencies in generating radicals and enhanced photodamage capabilities on calf thymus DNA, highlighting their potential in photodynamic cancer therapy (Zeng et al., 2007).
Hydrogen Bonding in Amino Acids : Research comparing the hydrogen bonding abilities of aromatic groups in amino acids, including Tyr and Trp, found these groups form important stabilizing interactions in proteins. This study highlights the relevance of Tyr and Trp in protein structures (Scheiner et al., 2002).
Protein Folding and Stability : A study on the Tyr corner in Greek key β-barrel proteins showed that a tyrosine residue, often accompanied by a glycine, plays a significant role in the stability and folding of these protein structures (Hemmingsen et al., 1994).
Analgesic Activity of Enkephalins : Research on enkephalins, which include the sequence H-Tyr-Gly, demonstrated their analgesic activity in mice. This highlights the significance of Tyr and Gly in the pharmacological action of these peptides (Büscher et al., 1976).
Cis-Trans Isomerization in Peptides : A study on the rate of cis-trans interconversion of X-Pro bonds in peptides, including those with Tyr, showed that replacement of certain residues can significantly alter the interconversion rate, which is crucial for understanding protein folding kinetics (Grathwohl & Wüthrich, 1981).
Photo-Oxidation of Dipeptides : Research on the photo-oxidation of tyrosine and tryptophan dipeptides mediated by singlet molecular oxygen provided insights into the kinetics of photo-oxidation, which is important for understanding the behavior of these amino acids under oxidative stress (Bertolotti et al., 1991).
Circular Dichroism of Helical Peptides : A study on the circular dichroism spectra of peptides containing Tyr and Trp revealed how these aromatic residues influence the helical content and structure of peptides, which is key for understanding protein secondary structure (Chakrabartty et al., 1993).
Safety and Hazards
When handling “H-Tyr-Gly-Trp-OH”, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c23-17(9-13-5-7-15(27)8-6-13)21(29)25-12-20(28)26-19(22(30)31)10-14-11-24-18-4-2-1-3-16(14)18/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJJQYGMWONTD-HKUYNNGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
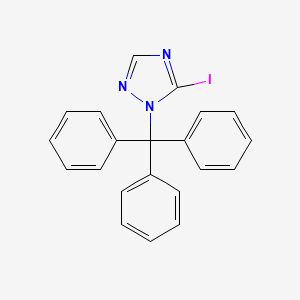

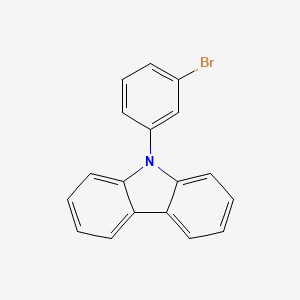
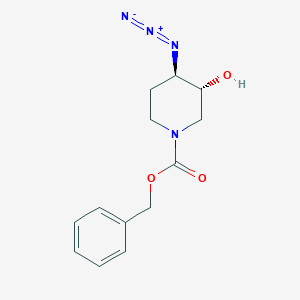
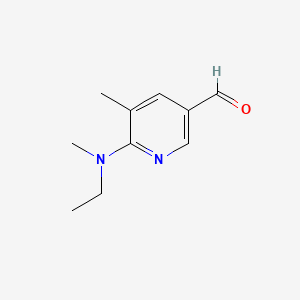


![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)
![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)

